molecular formula C15H17N5S B2844128 1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 380907-44-8

1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2844128
CAS No.: 380907-44-8
M. Wt: 299.4
InChI Key: UYXFYGYFAHWLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused heterocyclic system comprising a cyclopenta[4,5]thieno[2,3-d]pyrimidine core substituted with a 2-ethyl group and a 3-methyl-1H-pyrazol-5-amine moiety at position 2. Its synthesis typically involves multistep reactions, including cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by functionalization of the pyrazole ring .

Properties

IUPAC Name

2-(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-3-12-17-14(20-11(16)7-8(2)19-20)13-9-5-4-6-10(9)21-15(13)18-12/h7H,3-6,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXFYGYFAHWLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4C(=CC(=N4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic organic molecule notable for its complex structure and potential biological activities. It belongs to a class of compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and substituted with a pyrazole moiety. Its molecular formula is C15H17N5SC_{15}H_{17}N_{5}S with a molecular weight of approximately 306.39 g/mol. The unique combination of structural elements may contribute to distinct biological properties not found in other derivatives.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives are noted for their ability to reduce inflammation.
  • Antiviral Properties : Certain pyrazole derivatives have demonstrated activity against viruses such as HIV.

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with various biological targets such as enzymes and receptors. For example, cyclopenta[b]pyridine derivatives have been associated with:

  • Hypoglycemic Activity : Indicating potential use in diabetes management.
  • Calcium Channel Antagonism : Suggesting cardiovascular applications.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-aminesLacks pyrazole substitutionAnticancer activity
Thieno[2,3-d]pyrimidine derivativesSimilar core structureEnzyme inhibition
Pyrazolo[3,4-d]pyrimidinesContains pyrazole but different substitutionsAnti-inflammatory effects

Case Studies and Research Findings

Recent studies have evaluated the biological activities of related compounds:

  • Antiviral Activity : A series of pyrazole derivatives were synthesized and tested against HIV. One compound exhibited an EC50 value of 0.0038 μmol/L against wild-type HIV-1 strain IIIB, indicating strong antiviral activity .
  • Anticancer Research : Cyclopenta[b]pyridine derivatives have been shown to inhibit tumor growth in various cancer models, supporting their potential as anticancer agents .
  • Enzyme Inhibition : Some thieno[2,3-d]pyrimidine derivatives demonstrated effective enzyme inhibition which may be leveraged for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

A. Cyclopenta[4,5]thieno[2,3-d]pyrimidine Derivatives

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine Key Differences: Substituted with a benzodioxol-ethylamine group instead of pyrazole.
  • Ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate Key Differences: Ethyl ester at pyrazole position 4 vs. methyl group in the target compound. Impact: Reduced solubility in polar solvents compared to the free amine .

B. Thieno[2,3-d]pyrimidine Hybrids

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Key Differences: Pyrazolo[3,4-d]pyrimidine fused to thieno[3,2-d]pyrimidine instead of cyclopenta-thieno-pyrimidine.

Substituent Modifications

Compound Name Substituent at Position 4 Molecular Weight Key Properties
Target Compound 3-Methyl-1H-pyrazol-5-amine 341.43 g/mol High solubility in DMF; moderate logP (~2.1)
1-[4-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenyl]-2-(1H-tetrazol-5-ylamino)ethanone Tetrazole-ethanone-phenyl 439.50 g/mol Enhanced hydrogen-bonding capacity; antibacterial activity (MIC: 8 µg/mL vs. S. aureus)
Dimethyl 5-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate Dimethyl isophthalate 363.44 g/mol Increased steric bulk; reduced cellular permeability

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by alkylation or nucleophilic substitution to introduce the ethyl and methyl groups. Key steps include cyclization of the thieno[2,3-d]pyrimidine core using phosphorus oxychloride (POCl₃) as a catalyst under reflux conditions . Alternative routes involve Vilsmeier-Haack formylation to functionalize the pyrimidine ring, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., 1,4-dioxane) to avoid side reactions . Yield optimization (70–85%) depends on stoichiometric ratios of intermediates like malononitrile or ethyl cyanoacetate .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Assign peaks to the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), thieno-pyrimidine protons (δ 7.8–8.2 ppm), and pyrazole NH₂ (δ 5.5–6.0 ppm). Aromatic carbons in the pyrimidine ring appear at δ 150–160 ppm .
  • IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C=N/C=S bonds (1600–1650 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error. Use ESI+ mode for ionization .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC assays to assess antibacterial potential . For kinase inhibition, use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations. Include positive controls like imatinib for comparative analysis .

Advanced Research Questions

Q. How can structural contradictions in structure-activity relationship (SAR) data be resolved?

Contradictions in SAR (e.g., variable potency against related kinases) may arise from conformational flexibility or off-target binding. Use molecular dynamics simulations (AMBER/CHARMM force fields) to model ligand-protein interactions and identify key residues (e.g., hinge region in kinases). Validate with alanine-scanning mutagenesis to pinpoint critical binding sites .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Deuteration : Replace labile hydrogens (e.g., NH₂ groups) with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask the pyrazole NH₂ with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo .
  • Cyclopenta ring modification : Introduce electron-withdrawing substituents (e.g., F, CF₃) to reduce CYP450-mediated oxidation .

Q. How to design experiments to study target engagement in complex biological matrices?

Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with immobilized recombinant targets. For cellular studies, employ thermal shift assays (CETSA) to monitor target stabilization in lysates. Combine with click chemistry (alkyne-tagged analogs) for pull-down assays and proteomic identification of off-targets .

Methodological Considerations

Q. What analytical techniques resolve batch-to-batch purity inconsistencies?

  • HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/0.1% TFA in H₂O). Monitor at 254 nm; aim for ≥95% purity .
  • XRD : Resolve polymorphic variations by comparing experimental diffraction patterns with simulated data from Cambridge Structural Database (CSD) .

Q. How to address solubility limitations in pharmacokinetic studies?

Formulate with co-solvents (10% DMSO/PEG 400) for in vivo dosing. For in vitro assays, use cyclodextrin-based inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility while maintaining bioactivity .

Data Analysis & Optimization

Q. What computational tools predict metabolic hotspots and toxicity?

  • ADMET Predictors : Use Schrödinger’s QikProp or ADMETlab 2.0 to estimate CYP450 inhibition, hERG liability, and LogP.
  • Derek Nexus : Flag structural alerts (e.g., thiophene rings for hepatotoxicity) .

Q. How to optimize reaction yields in scaled-up synthesis?

Implement DoE (Design of Experiments) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15% POCl₃). Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.